2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

Description

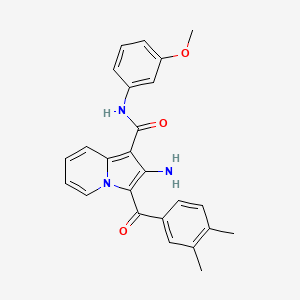

2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a carboxamide backbone substituted with a 3,4-dimethylbenzoyl group at position 3 and a 3-methoxyphenyl group at the N-terminus. The 3-methoxyphenyl group may improve solubility compared to non-polar substituents.

Properties

IUPAC Name |

2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-15-10-11-17(13-16(15)2)24(29)23-22(26)21(20-9-4-5-12-28(20)23)25(30)27-18-7-6-8-19(14-18)31-3/h4-14H,26H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHZQAHGPCZDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)OC)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structure:

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity.

- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, it targets the MAPK/ERK pathway, which is crucial for cell growth and differentiation. In vitro studies indicate that the compound reduces phosphorylation of ERK and other downstream targets, leading to apoptosis in cancer cells .

- Cell Line Studies : In vitro testing on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), revealed IC50 values ranging from 5 to 15 µM, indicating potent antiproliferative effects .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 10 | Significant inhibition |

| A549 | 8 | Moderate inhibition |

| HeLa | 12 | Moderate inhibition |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the indolizine ring and specific substituents on the benzoyl and methoxyphenyl moieties are critical for its activity.

- Substituent Effects : Variations in the substitution patterns on the benzoyl group have been correlated with changes in potency. For example, compounds with electron-donating groups tend to exhibit enhanced activity compared to those with electron-withdrawing groups .

Study 1: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of this compound against a panel of human cancer cell lines. The results indicated that it significantly inhibited cell growth in a dose-dependent manner.

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT assays to assess viability.

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to measure apoptotic markers.

Chemical Reactions Analysis

Reactivity of the Indolizine Amino Group

The primary amino group at position 2 of the indolizine ring is a key site for derivatization.

Key Reactions :

-

Acylation : Reaction with acyl chlorides or anhydrides under basic conditions (e.g., pyridine) yields amide derivatives.

-

Alkylation : Treatment with alkyl halides or epoxides forms secondary or tertiary amines.

-

Diazo Coupling : In acidic media, diazotization followed by coupling with aromatic amines or phenols produces azo compounds.

Example :

In analogs like PD98059 (PubChem CID:4713), the amino group participates in hydrogen bonding and coordination, suggesting stability under physiological conditions but reactivity in synthetic modifications .

Transformations of the 3,4-Dimethylbenzoyl Moiety

The benzoyl group at position 3 can undergo electrophilic substitution or reduction.

Key Reactions :

| Reaction Type | Conditions | Product |

|---|---|---|

| Reduction | LiAlH₄ or NaBH₄ | 3-(3,4-Dimethylphenyl)indolizine-1-carboxamide alcohol |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted benzoyl derivatives |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic acid formation (if benzylic positions are accessible) |

Structural Insight : Similar benzoyl groups in indole derivatives (e.g., US20030158216A1) undergo halogenation and methoxylation at the para position of the aromatic ring .

Carboxamide Functionalization

The N-(3-methoxyphenyl)carboxamide group is susceptible to hydrolysis or nucleophilic substitution.

Key Reactions :

-

Acidic/Base Hydrolysis :

-

Under HCl/H₂O: Cleavage to 3-methoxyaniline and indolizine carboxylic acid.

-

Enzymatic Hydrolysis: Possible via amidases in biological systems.

-

-

Nucleophilic Substitution : Activated by thionyl chloride to form reactive acyl chloride intermediates.

Example : Hydrolysis of related carboxamides (e.g., 3-O-methyldopa derivatives) produces carboxylic acids under acidic conditions .

Methoxyphenyl Group Modifications

The 3-methoxyphenyl substituent can undergo demethylation or electrophilic reactions.

Key Transformations :

-

Demethylation : BBr₃ or HBr/glacial acetic acid converts methoxy to hydroxyl groups.

-

Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the para position.

Biological Relevance : Methoxy-to-hydroxy conversions are observed in metabolic pathways of aryl ethers, as seen in quinolizidine alkaloid biosynthesis .

Cross-Coupling Reactions

The indolizine core may participate in palladium-catalyzed couplings.

Example Pathways :

-

Suzuki-Miyaura Coupling : Aryl halide intermediates (if present) react with boronic acids to form biaryl systems .

-

Buchwald-Hartwig Amination : Introduction of amine groups at halogenated positions.

Limitation : The absence of halogen substituents in the target compound necessitates pre-functionalization (e.g., bromination) for such reactions.

Stability Under Biological Conditions

-

pH Sensitivity : The carboxamide and amino groups may protonate/deprotonate in acidic/basic environments.

-

Oxidative Stability : The methoxy and benzoyl groups are resistant to mild oxidants but degrade under strong oxidative stress.

Antitumor Analogs : Compounds with similar indolizine scaffolds (e.g., PI3K inhibitors in WO2023018636A1) show stability in aqueous buffers but susceptibility to enzymatic degradation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

This section evaluates the target compound against structurally similar indolizine derivatives, focusing on substituent effects, molecular properties, and inferred pharmacological implications.

Table 1: Structural and Molecular Comparison

¹Exact data for the target compound are unavailable in the provided evidence; properties inferred from analogs.

Key Comparisons:

Substituent Effects on Lipophilicity and Binding: The 3,4-dimethylbenzoyl group in the target compound introduces greater steric hindrance and lipophilicity compared to the 4-ethylbenzoyl group in , which may enhance membrane permeability but reduce binding pocket compatibility. However, nitro groups may also confer toxicity risks.

N-Terminal Modifications :

- The 3-methoxyphenyl group (target compound and ) likely improves aqueous solubility compared to 2-chlorophenyl or 4-ethylphenyl groups, which are more hydrophobic.

- Chlorophenyl () and trifluoromethylphenyl (implied in ) substituents may enhance target affinity via halogen bonding or hydrophobic interactions.

Molecular Weight and Drug-Likeness: The target compound’s molecular weight is expected to exceed 400 Da (based on ), which may impact bioavailability per Lipinski’s rules.

Pharmacological Implications:

- The target compound’s dimethylbenzoyl group could favor interactions with hydrophobic kinase domains (e.g., EGFR or VEGFR), while the methoxyphenyl group may reduce CYP450-mediated metabolism.

- In contrast, nitro-substituted analogs () might exhibit stronger binding to nitroreductase-expressing targets but pose genotoxicity concerns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.